(1R,6S)-3-Oxabicyclo[4.1.0]heptan-6-amine;hydrochloride
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Overview
Description
(1R,6S)-3-Oxabicyclo[410]heptan-6-amine;hydrochloride is a bicyclic amine compound with a unique structure that includes an oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,6S)-3-Oxabicyclo[4.1.0]heptan-6-amine;hydrochloride typically involves the formation of the bicyclic structure followed by the introduction of the amine group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the oxirane ring, followed by amination to introduce the amine group. The hydrochloride salt is then formed by reacting the amine with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
(1R,6S)-3-Oxabicyclo[4.1.0]heptan-6-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the amine group or reduce other functional groups present in the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxirane derivatives, while substitution reactions can produce a variety of substituted amines .
Scientific Research Applications
(1R,6S)-3-Oxabicyclo[4.1.0]heptan-6-amine;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of (1R,6S)-3-Oxabicyclo[4.1.0]heptan-6-amine;hydrochloride involves its interaction with specific molecular targets. The oxirane ring can participate in ring-opening reactions, which can lead to the formation of covalent bonds with nucleophilic sites on biomolecules. This can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- (1R,6S,7R)-bicyclo[4.1.0]heptan-7-amine;hydrochloride
- (1R,6R)-7-Oxabicyclo[4.1.0]heptan-2-one
Uniqueness
(1R,6S)-3-Oxabicyclo[4.1.0]heptan-6-amine;hydrochloride is unique due to its specific stereochemistry and the presence of both an oxirane ring and an amine group.
Properties
IUPAC Name |
(1R,6S)-3-oxabicyclo[4.1.0]heptan-6-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c7-6-1-2-8-4-5(6)3-6;/h5H,1-4,7H2;1H/t5-,6+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQDACOHENHHJK-RIHPBJNCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2C1(C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H]2[C@@]1(C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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